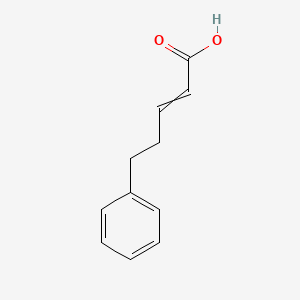

5-Phenylpent-2-enoic acid

Übersicht

Beschreibung

5-Phenylpent-2-enoic acid is an organic compound with the molecular formula C11H12O2. It is characterized by a phenyl group attached to a pentenoic acid chain. This compound is known for its applications in various fields, including chemistry and biology, due to its unique structural properties.

Wirkmechanismus

Mode of Action

The specific mode of action of 5-Phenylpent-2-enoic acid is currently unknown . The compound likely interacts with its targets in a way that modifies their activity, leading to changes in cellular function. This could involve binding to a receptor, inhibiting an enzyme, or altering a biochemical pathway.

Pharmacokinetics

The compound’s log kow (kowwin v167 estimate) is 305 , suggesting it has moderate lipophilicity. This could influence its absorption and distribution within the body.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpent-2-enoic acid typically involves the reaction of cinnamaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Reflux conditions

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from cinnamaldehyde waste. This method involves fully dissolving cinnamaldehyde waste and then isolating the desired product through a series of purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Phenylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Can be reduced to form saturated acids.

Substitution: Undergoes electrophilic substitution reactions due to the presence of the phenyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Saturated pentanoic acids.

Substitution: Halogenated or nitrated phenylpentenoic acids.

Wissenschaftliche Forschungsanwendungen

5-Phenylpent-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various compounds

Vergleich Mit ähnlichen Verbindungen

Cinnamic acid: Similar structure but with a different position of the double bond.

Phenylacetic acid: Lacks the double bond in the pentenoic chain.

Phenylpropanoic acid: Shorter carbon chain with a phenyl group.

Uniqueness: 5-Phenylpent-2-enoic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

5-Phenylpent-2-enoic acid (C11H12O2) is an organic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Properties

This compound features a phenyl group attached to a pentenoic acid chain, contributing to its unique reactivity and biological profile. The compound has been characterized for its potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy, the compound demonstrated significant inhibition of bacterial growth, suggesting potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were determined against several strains, highlighting its broad-spectrum activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies have shown that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the activation of caspases and the modulation of key signaling pathways related to cell survival.

In vitro assays revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 50 | 50 |

| 100 | 30 |

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Cell Cycle Arrest : The compound may interfere with cell cycle progression, particularly at the G1 phase, leading to reduced proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed following treatment, suggesting oxidative stress as a contributing factor to its cytotoxic effects.

- Inhibition of Signaling Pathways : Preliminary studies indicate that this compound may inhibit key oncogenic pathways such as PI3K/Akt and MAPK, further promoting apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of various derivatives of this compound. The researchers found that certain structural modifications enhanced its activity against multidrug-resistant strains, indicating potential for development into a novel antimicrobial agent.

Clinical Relevance in Cancer Therapy

In clinical settings, a phase I trial evaluated the safety and tolerability of a formulation containing this compound in patients with advanced solid tumors. Results indicated manageable side effects and preliminary signs of efficacy, warranting further investigation into its therapeutic potential.

Eigenschaften

IUPAC Name |

5-phenylpent-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,5-7,9H,4,8H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATNQCGERGDVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339563 | |

| Record name | 5-phenylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55320-96-2 | |

| Record name | 5-phenylpent-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the interaction between 5-Phenylpent-2-enoic acid and chiral ligands in asymmetric hydrogenation?

A1: Understanding the specific interactions between reactants like this compound and chiral ligands on a catalyst surface is crucial for developing efficient asymmetric hydrogenation processes. These processes are essential for producing enantiomerically pure compounds, which are highly sought after in pharmaceuticals and other industries. []

Q2: What experimental techniques were employed to investigate the interaction between (S)-2-((R)-3H-dinaphtho[2,1-c:1',2'-e]azepin-4(5H)-yl)-2-phenylethanol and this compound on a palladium surface?

A2: Researchers utilized a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Scanning Tunneling Microscopy (STM), and High-Resolution Photoemission Spectroscopy (HRPES) to gain insights into the interactions between the chiral ligand ((S)-2-((R)-3H-dinaphtho[2,1-c:1',2'-e]azepin-4(5H)-yl)-2-phenylethanol) and this compound on palladium. NMR studies revealed interactions between the molecules and palladium nanoparticles in solution. STM and HRPES, conducted under Ultra-High Vacuum (UHV) conditions, provided valuable information about the spatial arrangement and configuration of both the ligand and this compound on the palladium surface. These experimental findings were further supported by Density Functional Theory (DFT) calculations. []

Q3: Were any derivatives of this compound investigated for biological activity?

A3: While this compound itself was not the focus, a structurally similar compound, 3,5-dimethoxy-4-oxo-5-phenylpent-2-enoic acid, was used to synthesize three amides by reacting it with piperidine, pyrrolidine, and morpholine. These amides demonstrated insecticidal properties by inhibiting ovogenesis in the tick Boophilus microplus and exhibiting toxicity towards the flour beetle, Tribolium confusum. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.